molecular formula C10H10ClN3OS B1361419 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 370855-34-8

5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1361419
CAS No.: 370855-34-8
M. Wt: 255.72 g/mol
InChI Key: VHILZAPMAFFGCD-UHFFFAOYSA-N
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Description

5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 1221441-39-7) is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecules, particularly those designed to modulate biological targets. This compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its diverse pharmacological properties (source) . The structure incorporates both chloro and methoxy substituents on the phenyl ring, which are common pharmacophores that can influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers utilize this thiol-functionalized triazole to develop novel compounds for screening against various diseases. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-14-9(12-13-10(14)16)7-5-6(11)3-4-8(7)15-2/h3-5H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHILZAPMAFFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351488
Record name 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370855-34-8
Record name 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Thiosemicarbazide Intermediates

A common initial step is the reaction of substituted benzoyl chlorides (e.g., 5-chloro-2-methoxybenzoyl chloride) with thiosemicarbazide to yield acylthiosemicarbazides. This step is essential for introducing the aromatic moiety:

  • Reaction conditions: Reflux in methanol or ethanol for 6–12 hours.
  • Yields: Typically high (85–95%).
  • Notes: The presence of electron-withdrawing groups such as chloro and methoxy on the aromatic ring influences reactivity and purity.

Cyclization to 1,2,4-Triazole-3-thiol

The acylthiosemicarbazides undergo cyclization under alkaline conditions to form the 1,2,4-triazole-3-thiol ring:

  • Reagents: Sodium hydroxide or potassium hydroxide in ethanol or aqueous ethanol.
  • Conditions: Heating to reflux for 3–6 hours.
  • Mechanism: Intramolecular cyclization via nucleophilic attack of the thioamide sulfur on the carbonyl carbon.
  • Yields: Moderate to good (60–80%).

Introduction of the 4-Methyl Group

Methylation at the 4-position of the triazole ring is achieved by alkylation of the triazole-3-thiol intermediate:

  • Reagents: Methyl iodide or methyl sulfate.
  • Base: Potassium carbonate or sodium hydride.
  • Solvent: Dimethylformamide (DMF) or acetone.
  • Conditions: Room temperature to mild heating (25–60 °C) for several hours.
  • Yields: High (70–90%).

Alternative Synthetic Routes

Some studies report direct formation of substituted 1,2,4-triazole-3-thiols via condensation of hydrazine derivatives with isothiocyanates followed by cyclization, allowing variation in substituents on the aromatic ring.

Representative Synthetic Scheme

Step Reactants/Intermediates Conditions Product Yield (%)
1 5-chloro-2-methoxybenzoyl chloride + thiosemicarbazide Reflux in MeOH, 6–12 h Acylthiosemicarbazide intermediate 85–95
2 Acylthiosemicarbazide + NaOH (alkaline medium) Reflux in EtOH, 3–6 h 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 60–80
3 Triazole-3-thiol + methyl iodide + K2CO3 DMF, 25–60 °C, several hours This compound 70–90

Analytical and Research Findings

  • Spectroscopic confirmation: IR spectra show characteristic S-H stretching (~1100 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aromatic C=C bands. ^1H-NMR reveals methyl singlets (~2.3 ppm) and aromatic protons consistent with substitution patterns.
  • Elemental analysis: Confirms molecular formula C10H10ClN4OS, matching the expected compound.
  • Yields and purity: Reported yields are generally high with purity confirmed by chromatographic techniques.
  • Comparative studies: Variations in aromatic substitution (e.g., methoxy position, chloro substitution) affect reaction rates and yields but the core synthetic approach remains consistent.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range
Starting material 5-chloro-2-methoxybenzoyl chloride
Key intermediate Acylthiosemicarbazide
Cyclization reagent NaOH or KOH
Cyclization solvent Ethanol or aqueous ethanol
Alkylating agent for methylation Methyl iodide or methyl sulfate
Alkylation solvent DMF or acetone
Reaction temperature Room temperature to reflux (25–80 °C)
Overall yield 50–85% (depending on step and conditions)
Characterization methods IR, ^1H-NMR, ^13C-NMR, elemental analysis

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. This reaction is typically performed in polar aprotic solvents under basic conditions.

Reaction Conditions Products Yield Reference
S-Alkylation with methyl iodideDMF, Cs₂CO₃, 24 h, RT4-methyl-5-(5-chloro-2-methoxyphenyl)-3-(methylthio)-4H-1,2,4-triazole75–82%
Reaction with 2-bromoacetophenoneDMF, K₂CO₃, reflux3-((2-oxo-2-phenylethyl)thio)-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole61%

Mechanism :

  • Deprotonation of the thiol group by a base (e.g., Cs₂CO₃) generates a thiolate anion.

  • Nucleophilic attack on the alkyl halide forms a C-S bond.

Oxidation to Disulfides

The thiol group is susceptible to oxidation, forming disulfide dimers. This reaction is critical for modulating redox activity.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Ethanol, RT, 2 hBis(4-methyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide88%
I₂ in EtOHReflux, 1 hSame as above90%

Applications :

  • Disulfide formation stabilizes the compound under oxidative conditions.

  • Used in prodrug designs for controlled release in biological systems .

Electrophilic Substitution on the Aromatic Ring

The 5-chloro-2-methoxyphenyl group participates in electrophilic substitution, primarily at the para position to the methoxy group.

Reaction Conditions Product Yield Reference
Nitration with HNO₃/H₂SO₄0–5°C, 3 h5-(5-chloro-2-methoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol68%
Bromination with Br₂/FeBr₃CHCl₃, RT5-(5-chloro-2-methoxy-4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol72%

Regioselectivity :

  • Methoxy (-OCH₃) directs electrophiles to the para position due to its strong electron-donating resonance effect.

  • Steric hindrance from the chloro group limits substitution at the ortho position .

Condensation Reactions

The triazole ring facilitates condensation with aldehydes or ketones, forming Schiff bases or heterocyclic hybrids.

Reagent Conditions Product Yield Reference
4-nitrobenzaldehydeEthanol, HCl, reflux4-methyl-5-(5-chloro-2-methoxyphenyl)-3-((4-nitrobenzylidene)thio)-4H-1,2,4-triazole65%
2-hydroxy-1-naphthaldehydeAcetic acid, 80°C3-((2-hydroxynaphthalen-1-yl)methylene)thio-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole58%

Applications :

  • Enhances biological activity by introducing pharmacophores .

Metal Coordination

The thiol and triazole nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal Salt Conditions Complex Stability Reference
Cu(II) acetateMethanol, RT[Cu(L)₂]·2H₂O (L = ligand)Stable in air
Zn(II) chlorideEthanol, reflux[Zn(L)Cl₂]Water-soluble

Properties :

  • Copper complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Scientific Research Applications

Chemical Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the development of other triazole derivatives. The presence of the triazole ring is crucial for forming various heterocyclic compounds, which are essential in medicinal chemistry. This compound's reactivity can be exploited to create more complex structures through various reactions such as cyclization and substitution.

Antimicrobial and Antifungal Properties

Research has indicated that 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits potential antimicrobial and antifungal activities . Studies have shown that triazole compounds can inhibit the growth of various fungi and bacteria by disrupting their cellular processes. This makes them valuable in developing new antibiotics and antifungal agents.

Case Study: Antifungal Evaluation

A study evaluating the antifungal properties of similar triazole compounds demonstrated significant efficacy against common fungal pathogens. The mechanism of action typically involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This action leads to increased membrane permeability and ultimately cell death.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural characteristics make it suitable for targeting specific biological pathways involved in disease progression.

Potential Therapeutic Uses:

  • Cancer Treatment: Some derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in malignant cells.
  • Neurological Disorders: Research into related compounds has suggested potential anticonvulsant properties, indicating that this class of compounds may also be beneficial in managing epilepsy.

Industrial Applications

In addition to its applications in pharmaceuticals, this compound is being explored for use in developing new materials with specific properties. These materials can be applied in coatings or polymers where enhanced durability and resistance to degradation are required.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at position 5 enhance electrophilic reactivity, while methoxy groups (e.g., in the target compound) improve solubility and bioavailability .
  • Synthetic Flexibility : Alkylation with benzyl halides (e.g., 4-chlorobenzyl chloride) in polar aprotic solvents (DMF, acetone) is a common strategy for derivatizing the thiol group .
Physicochemical Properties

Comparative data for selected triazole-thiol derivatives:

Compound Name Melting Point (°C) Solubility (mg/mL) LogP Reference
Target Compound 180–182* 0.12 (Water) 3.2* Estimated
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 156–158 0.08 (Water) 4.1
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 184–186 0.05 (Water) 3.8

Key Trends :

  • Lipophilicity : Bulky hydrophobic groups (e.g., adamantyl, decylthio) increase LogP, reducing aqueous solubility but enhancing membrane permeability .
  • Thermal Stability : Higher melting points correlate with aromatic substitution (e.g., phenyl groups) due to π-π stacking .
2.3.1. Antifungal and Antimicrobial Activity
  • Target Compound : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) in preliminary assays .
  • 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine : Exhibited superior antifungal activity (MIC = 8 µg/mL) due to the decylthio chain enhancing membrane disruption .
  • 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Showed anticoccidial activity against Eimeria stiedae (IC₅₀ = 12 µM), attributed to α-glucosidase inhibition .
2.3.2. Antioxidant Activity
  • Alkyl Derivatives of 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol : Scavenged DPPH radicals with IC₅₀ values of 18–25 µg/mL, outperforming ascorbic acid (IC₅₀ = 5.84 µg/mL) in some cases .
Structure-Activity Relationships (SAR)
  • Position 5 Modifications :
    • Chlorophenyl groups enhance antimicrobial activity via hydrophobic interactions with target enzymes .
    • Methoxy groups (as in the target compound) improve solubility but may reduce potency compared to hydroxyl or thioether substituents .
  • Position 4 Modifications :
    • Methyl groups (as in the target compound) provide steric stabilization, while bulkier groups (e.g., cyclohexyl) reduce metabolic degradation .

Biological Activity

5-(5-Chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀ClN₃OS
  • Molecular Weight : 239.72 g/mol
  • CAS Number : 370855-34-8
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Antimicrobial Activity : The triazole ring structure is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.
  • Anticancer Properties : Recent studies have shown that derivatives of triazole compounds exhibit selective cytotoxicity towards cancer cell lines, including melanoma and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in various in vitro models.

Anticancer Activity

A study published in Molecules examined the cytotoxic effects of various triazole derivatives against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The compound was found to induce apoptosis and inhibit migration in these cells, suggesting its potential as an anticancer agent .

Antimicrobial Evaluation

In another study focusing on antifungal activity, derivatives of triazole were synthesized and tested against common fungal pathogens. The results showed that compounds similar to this compound exhibited potent antifungal activity against strains such as Aspergillus flavus and Candida albicans. The structure–activity relationship indicated that the presence of the chloro and methoxy groups enhanced antifungal efficacy .

Case Study 1: Anticancer Efficacy

A series of experiments conducted on human melanoma cells revealed that treatment with this triazole derivative led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound at concentrations above 10 µM. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the triazole derivative significantly reduced the secretion of TNF-alpha and IL-6 cytokines. This suggests a potential therapeutic role in managing inflammatory diseases .

Summary Table of Biological Activities

Activity Type Effect Mechanism
AntimicrobialInhibition of fungal growthInhibition of ergosterol biosynthesis
AnticancerCytotoxicity towards cancer cellsInduction of apoptosis via MAPK/ERK pathway
Anti-inflammatoryReduction in cytokine productionInhibition of pro-inflammatory mediators

Q & A

Q. Table 1: Solvent Impact on Alkylation Yield

SolventYield (%)Purity (HPLC)
Methanol9298%
Propan-2-ol8997%
Acetonitrile7895%

[Basic] Which analytical methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • Elemental analysis : Confirms stoichiometry (C, H, N, S) within ±0.3% deviation .
  • IR spectroscopy : Identifies thiol (-SH) stretches (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • 1H NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • Chromatography : HPLC-DAD/MS ensures >98% purity, with retention times calibrated against standards .

[Advanced] How can molecular docking be applied to predict the biological targets of this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes with known triazole interactions (e.g., lanosterol 14-α-demethylase (PDB:3LD6) or cyclooxygenase-2 (PDB:5KIR)) .
  • Software setup : Use AutoDock Vina with Lamarckian genetic algorithms for ligand flexibility.
  • Validation : Compare docking scores (binding affinity ≤ -8.0 kcal/mol) with reference inhibitors (e.g., fluconazole for antifungal activity) .
  • Contradiction resolution : If experimental bioactivity conflicts with docking predictions, re-evaluate protonation states or solvent-accessible surface areas .

[Advanced] How should researchers design experiments to assess antimicrobial efficacy against pH-sensitive pathogens like M. bovis?

Methodological Answer:

  • pH variation : Test activity at pH 6.5 and 7.1 to mimic physiological and acidic environments .
  • Concentration gradients : Use 0.1%, 0.5%, and 1.0% compound concentrations in nutrient media .
  • Controls : Include isoniazid (0.1–1.0%) as a reference and monitor growth inhibition over 90 days .
  • Data interpretation : Note that pH 6.5 enhances tuberculostatic effects due to improved thiol group protonation .

Q. Table 2: M. bovis Growth Inhibition at pH 6.5

Compound ConcentrationInhibition Duration (Days)
0.1%90
0.5%90
1.0%90

[Advanced] What strategies resolve contradictions in solubility data during salt formation for pharmacological applications?

Methodological Answer:

  • Counterion screening : Test Na⁺, K⁺, Zn²⁺, and organic bases (e.g., morpholine) to optimize solubility .
  • pH-solubility profiling : Use shake-flask methods at pH 2–8 to identify optimal dissolution conditions .
  • Crystallography : Employ SHELXL for single-crystal analysis to confirm salt stoichiometry and hydration states .
  • Validation : Compare experimental solubility with COSMO-RS predictions to identify outliers .

[Advanced] How can in silico tools like PASS Online improve the prioritization of pharmacological testing?

Methodological Answer:

  • Activity prediction : Input SMILES notation into PASS Online to estimate Pa (probability of activity) for anti-inflammatory, antifungal, or kinase-inhibitory effects .
  • Thresholds : Prioritize compounds with Pa > 0.7 and Pi < 0.1 (low inactivity probability) .
  • Cross-validation : Compare PASS results with molecular docking scores to identify consensus targets .

[Basic] What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent thiol oxidation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
  • Long-term stability : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

[Advanced] How do structural modifications (e.g., S-alkylation) alter the compound’s bioactivity profile?

Methodological Answer:

  • Alkyl chain length : Octyl derivatives enhance lipophilicity, improving membrane permeability (logP increase from 2.1 to 4.5) .
  • Bioactivity shifts : Longer chains (C8) favor antifungal activity, while shorter chains (C3) enhance anti-inflammatory effects .
  • Synthetic validation : Confirm modifications via HRMS and 13C NMR, focusing on sulfur chemical shifts (δ 160–170 ppm) .

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